3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanamide
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Overview
Description
3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanamide is a heterocyclic compound featuring a pyrazole ring substituted with amino and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole-4-amine with a suitable acylating agent. One common method is the acylation of 3,5-dimethyl-1H-pyrazole-4-amine with 3-bromopropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole-4-amine: A precursor in the synthesis of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanamide.
3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid: A structurally similar compound with different functional groups
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C8H14N4O |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-(4-amino-3,5-dimethylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C8H14N4O/c1-5-8(10)6(2)12(11-5)4-3-7(9)13/h3-4,10H2,1-2H3,(H2,9,13) |
InChI Key |
WLBMMWZZSNSIFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)N)C)N |
Origin of Product |
United States |
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